

CY5.5-COOH Activation and Bioconjugation: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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Application Notes and Protocols for the Activation of CY5.5-COOH and Subsequent Amine Conjugation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of the near-infrared fluorescent dye CY5.5-carboxylic acid (CY5.5-COOH) to its amine-reactive N-hydroxysuccinimide (NHS) ester form, and its subsequent conjugation to primary amine-containing biomolecules such as proteins, peptides, and modified oligonucleotides.

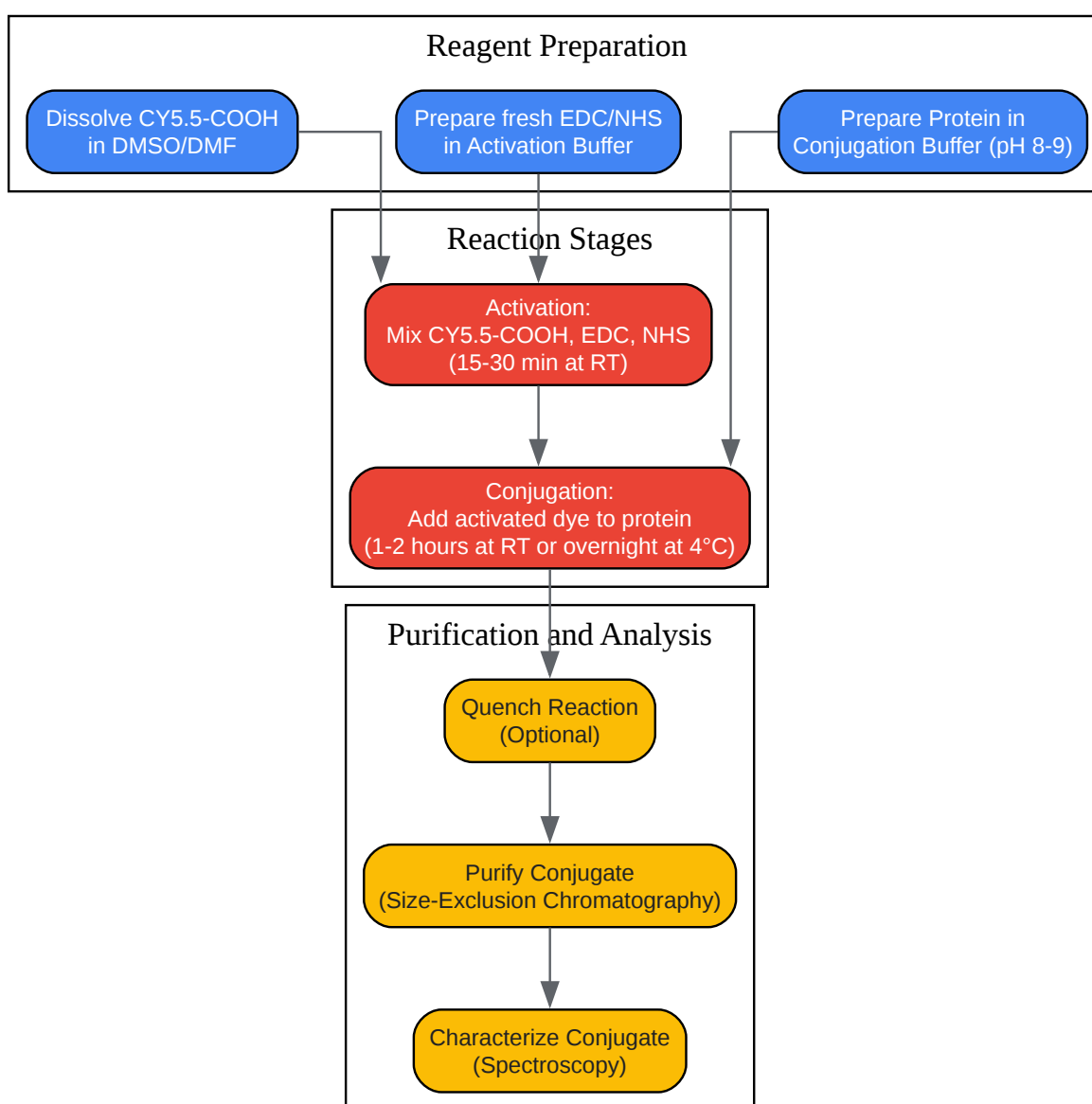
Introduction to CY5.5 and Amine-Reactive Labeling

CY5.5 is a bright and photostable cyanine dye that fluoresces in the near-infrared spectrum, with an excitation maximum around 675 nm and an emission maximum around 694 nm.^[1] This spectral range is advantageous for biological imaging due to reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and higher sensitivity.^[2]

The most common method for labeling biomolecules with CY5.5 involves the use of its NHS ester derivative. The NHS ester reacts efficiently with primary amines (-NH₂), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.^{[1][3][4]} This protocol details the two key stages of this process: the activation of CY5.5-COOH to CY5.5-NHS ester and the subsequent conjugation to the target biomolecule.

Chemical Activation of CY5.5-COOH

The conversion of the carboxylic acid group of CY5.5-COOH to a more reactive NHS ester is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.^{[5][6]} EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.^[6]



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